1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one
CAS No.: 144646-82-2
Cat. No.: VC20267054
Molecular Formula: C19H19NO
Molecular Weight: 277.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144646-82-2 |
|---|---|
| Molecular Formula | C19H19NO |
| Molecular Weight | 277.4 g/mol |
| IUPAC Name | 1'-phenylspiro[3H-indene-2,4'-piperidine]-1-one |
| Standard InChI | InChI=1S/C19H19NO/c21-18-17-9-5-4-6-15(17)14-19(18)10-12-20(13-11-19)16-7-2-1-3-8-16/h1-9H,10-14H2 |
| Standard InChI Key | HWJGVESYDRXZKH-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC12CC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s IUPAC name, 1'-phenylspiro[indene-2,4'-piperidin]-1(3H)-one, delineates its spirocyclic framework:
-
Indene moiety: A bicyclic system comprising fused benzene and cyclopentene rings, with a ketone group at position 1.
-
Piperidine ring: A six-membered nitrogen-containing heterocycle attached via a spiro carbon (shared between the indene and piperidine rings).
-
Phenyl substituent: An aromatic group bonded to the piperidine nitrogen at position 1'.
This architecture introduces steric constraints and electronic effects that influence conformational flexibility and intermolecular interactions. The ketone group may participate in hydrogen bonding or serve as a site for nucleophilic attack, while the phenyl group enhances lipophilicity, potentially impacting membrane permeability in biological systems .
Table 1: Hypothetical Molecular Properties of 1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one
Synthetic Strategies and Reaction Pathways
Key Intermediate Formation
Spirocyclic systems are frequently constructed via cyclization or multicomponent reactions. For example, the synthesis of 5,6-dimethoxy-3-(pyridine-4-yl)spiro[indene-2,2'-oxiran]-1(3H)-one (a donepezil intermediate) employs a Darzens condensation between pyridine-4-carboxaldehyde and 2-bromo-5,6-dimethoxy indanone . Adapting this approach, 1'-phenylspiro[indene-2,4'-piperidin]-1(3H)-one could theoretically be synthesized through:
-
Knoevenagel condensation: Reacting indan-1-one with a suitable aldehyde to form an α,β-unsaturated ketone.
-
Spirocyclization: Treating the intermediate with a phenyl-substituted piperidine precursor under basic or acidic conditions to induce ring closure .
One-Pot Multicomponent Approaches
Green chemistry methodologies, such as catalyst-free reactions in aqueous media, have been successfully applied to spiro indene derivatives. For instance, spiro[indene-2,4′-indeno[1,2-b]pyran]-3′-carbonitrile was synthesized via a three-component reaction of ninhydrin, malononitrile, and urea in water . By substituting urea with a phenylpiperidine derivative, a similar strategy might yield the target compound, leveraging the nucleophilic character of the piperidine nitrogen.
Physicochemical and Spectroscopic Properties
Spectral Characterization
While direct data for 1'-phenylspiro[indene-2,4'-piperidin]-1(3H)-one are unavailable, analogous compounds provide benchmarks:
-
FTIR: Expected peaks include ν(C=O) at ~1,710–1,740 cm⁻¹ (indene ketone) and ν(C-N) at ~1,220–1,260 cm⁻¹ (piperidine) .
-
¹H NMR: Distinct signals for the phenyl group (δ 7.2–7.5 ppm, multiplet), piperidine protons (δ 1.5–3.0 ppm), and indene aromatic protons (δ 6.8–7.1 ppm) .
-
Mass spectrometry: A molecular ion peak at m/z 289.38 (M⁺) with fragmentation patterns reflecting cleavage of the spiro junction .
Pharmacological and Biomedical Implications
Hypothetical Biological Targets
Spirocyclic indene derivatives exhibit diverse bioactivities. For example, donepezil—a spiro oxirane analog—acts as an acetylcholinesterase inhibitor . The phenylpiperidine moiety in 1'-phenylspiro[indene-2,4'-piperidin]-1(3H)-one suggests potential affinity for:
-
Dopamine receptors: Piperidine derivatives are common in antipsychotic agents.
-
σ receptors: Spirocyclic structures often modulate σ-1 receptor activity, implicated in neuroprotection .
ADMET Profiling
-
Absorption: Moderate oral bioavailability predicted due to LogP ~3.5 and molecular weight <500 g/mol.
-
Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with the phenyl group potentially forming glucuronide conjugates.
Challenges and Future Directions
Synthetic Optimization
Current methods for spirocyclic compounds often suffer from low yields or harsh conditions. Recent advances in photoredox catalysis or enzymatic synthesis could improve efficiency and sustainability .
Biological Screening
In vitro assays targeting neurodegenerative diseases (e.g., Alzheimer’s) or psychiatric disorders are warranted, given structural similarities to approved therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume